molecular formula C7H9N3O2 B1324988 6-Methoxypicolinohydrazide CAS No. 855784-42-8

6-Methoxypicolinohydrazide

Cat. No.: B1324988
CAS No.: 855784-42-8
M. Wt: 167.17 g/mol
InChI Key: GMZSCQXNOIDMCL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-methoxypyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-6-4-2-3-5(9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZSCQXNOIDMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640064
Record name 6-Methoxypyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855784-42-8
Record name 6-Methoxypyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypicolinohydrazide typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

6-Methoxypyridine-2-carboxylic acid+Hydrazine hydrateThis compound\text{6-Methoxypyridine-2-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 6-Methoxypyridine-2-carboxylic acid+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypicolinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides .

Scientific Research Applications

Chemical Applications

Synthesis of Heterocyclic Compounds
6-Methoxypicolinohydrazide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for versatile modifications, making it an essential component in the development of novel chemical entities.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
Condensation ReactionsUtilized in forming imines and hydrazones
CyclizationActs as a precursor for pyridine derivatives
FunctionalizationModifies existing compounds to enhance reactivity

Medical Applications

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, which is crucial in addressing antibiotic resistance.

Anticancer Potential
Ongoing studies are exploring the anticancer properties of this compound. Preliminary findings suggest that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer types.

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in prostate cancer cells
Enzyme InteractionModulates activity of kinases and phosphatases

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its ability to participate in diverse chemical reactions makes it valuable for producing specialty chemicals.

Case Studies

Case Study 1: Anticancer Evaluation
A study conducted on prostate cancer cells demonstrated that treatment with this compound resulted in significant growth inhibition. The mechanism was linked to the induction of apoptosis, highlighting its potential as an anticancer agent.

  • Methodology: In vitro assays were performed using varying concentrations of the compound.
  • Results: A dose-dependent response was observed, with higher concentrations leading to increased cell death.

Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of this compound against common pathogens.

  • Methodology: Disk diffusion method was employed to assess antibacterial activity.
  • Results: The compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 6-Methoxypicolinohydrazide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved may include inhibition of nucleic acid synthesis and disruption of cellular metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of this compound

The following compounds share structural or functional similarities with this compound, enabling comparative analysis of their properties and applications:

Table 1: Key Structural Analogues
Compound Name Key Functional Groups CAS Number Molecular Formula Key References
This compound Methoxy, hydrazide 855784-42-8 C₇H₉N₃O₂
5-Bromo-6-methoxypicolinic acid Methoxy, bromine, carboxylic acid 1214334-70-9 C₇H₆BrNO₃
6-(Methylsulfonamido)picolinic acid Methylsulfonamido, carboxylic acid 1186663-28-4 C₈H₈N₂O₄S
6-Hydroxy-3-methylpicolinic acid Hydroxy, methyl, carboxylic acid 115185-81-4 C₇H₇NO₃
This compound :
  • Synthesis: Typically derived from methyl 6-methoxypicolinate via hydrazinolysis.
  • Key Reaction : Reacts with silver(I) nitrate to form coordination complexes in 94% yield, highlighting its role as a ligand .
5-Bromo-6-methoxypicolinic acid :
  • Synthesis : Bromination of 6-methoxypicolinic acid.
  • Reactivity : The bromine substituent enhances electrophilic substitution reactions, making it useful in cross-coupling reactions (e.g., Suzuki-Miyaura) .
6-(Methylsulfonamido)picolinic acid :
  • Synthesis: Prepared by treating methyl 6-aminopicolinate with methanesulfonyl chloride in dichloromethane .
  • Reactivity : The sulfonamido group increases acidity (pKa ~3.5), favoring salt formation with amines or metal ions .
6-Hydroxy-3-methylpicolinic acid :
  • Synthesis : Hydrolysis of methyl esters or direct hydroxylation of picolinic acid derivatives.
  • Reactivity : The hydroxyl group participates in hydrogen bonding, influencing solubility and crystal packing .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound 5-Bromo-6-methoxypicolinic acid 6-(Methylsulfonamido)picolinic acid
State Off-white powder White crystalline solid White solid
Solubility Soluble in DMSO, MeOH Soluble in THF, DCM Soluble in water, ethanol
Melting Point Not reported ~215–220°C ~180–185°C
Key Functional Groups Hydrazide, methoxy Bromine, methoxy, carboxylic acid Sulfonamido, carboxylic acid

Research Findings and Trends

  • Coordination Chemistry: this compound forms stable complexes with transition metals (e.g., Ag⁺), outperforming carboxylic acid analogues in ligand efficiency .
  • Bioactivity : Sulfonamido-containing analogues (e.g., compound 7 in ) exhibit higher cytotoxicity against cancer cell lines compared to hydrazide derivatives, likely due to enhanced membrane permeability .
  • Structural Modifications : Bromine substitution (as in 5-Bromo-6-methoxypicolinic acid) significantly alters electronic properties, reducing LogP by 0.5 units compared to the parent compound .

Biological Activity

6-Methoxypicolinohydrazide is a compound belonging to the hydrazide class, which has garnered attention for its diverse biological activities. Hydrazides and their derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activities of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C7H8N4O\text{C}_7\text{H}_8\text{N}_4\text{O}

This compound features a methoxy group attached to a picolinohydrazide structure, influencing its reactivity and biological interactions.

Antimicrobial Activity

Hydrazides, including this compound, have been evaluated for their antimicrobial properties. A study highlighted the effectiveness of various hydrazone derivatives against pathogenic bacteria. The minimum inhibitory concentration (MIC) values for several derivatives ranged from 2.5 mg/mL to lower values, indicating significant antibacterial activity against strains such as E. coli and K. pneumoniae .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

CompoundMIC (mg/mL)Target Bacteria
5c2.5Bacillus subtilis
5f2.5E. coli, K. pneumoniae
This compoundTBDTBD

Cytotoxicity and Anticancer Activity

Research on the cytotoxic effects of hydrazone derivatives indicates that they can induce apoptosis in cancer cell lines. In vitro studies using MCF-7 breast cancer cells demonstrated that certain derivatives exhibited IC50 values indicating effective cytotoxicity . The Annexin V-FITC/PI assay confirmed that these compounds could significantly increase apoptosis rates in treated cells.

Table 2: Cytotoxicity Data for Hydrazone Derivatives

CompoundCell LineIC50 (µg/mL)
This compoundMCF-7TBD
DoxorubicinMCF-70.062

The biological activities of hydrazides are often attributed to their ability to interact with various biological targets, including enzymes involved in cell proliferation and survival pathways. For instance, inhibition of tyrosinase is a common mechanism explored in skin health research . The ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells suggests potential pathways involving DNA damage response mechanisms.

Case Studies

A notable case study focused on the synthesis and evaluation of several hydrazone derivatives, including this compound. These studies showcased the compound's potential as an effective agent against various cancer cell lines and its safety profile when tested against normal cell lines .

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